molecular formula C27H31NO5 B11208449 Diethyl 1-(3,4-dimethylphenyl)-4-(3-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-(3,4-dimethylphenyl)-4-(3-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11208449
M. Wt: 449.5 g/mol
InChI Key: BMKFKKWCDDSPIR-UHFFFAOYSA-N
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Description

Diethyl 1-(3,4-dimethylphenyl)-4-(3-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their applications in various fields, including medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with ethoxy and dimethylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydropyridine derivatives typically involves the Hantzsch reaction, which is a multi-component reaction. The general procedure includes the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable solvent. The reaction conditions often require heating and can be catalyzed by acids or bases.

Industrial Production Methods

In an industrial setting, the production of dihydropyridine derivatives can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Dihydropyridines can undergo oxidation to form pyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of dihydropyridines can lead to the formation of tetrahydropyridine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation and nitration are common examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, dihydropyridine derivatives are used as intermediates in the synthesis of more complex molecules. They are also studied for their photochemical properties.

Biology

In biological research, these compounds are investigated for their potential as calcium channel blockers. They can modulate the flow of calcium ions in cells, which is crucial for various physiological processes.

Medicine

Dihydropyridine derivatives are widely used in the pharmaceutical industry. They are the active ingredients in several antihypertensive drugs, such as nifedipine and amlodipine.

Industry

In the industrial sector, these compounds are used in the production of polymers and as additives in lubricants.

Mechanism of Action

The mechanism of action of dihydropyridine derivatives, particularly in medicinal applications, involves the inhibition of L-type calcium channels. By blocking these channels, the compounds prevent the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker.

    Felodipine: Known for its use in treating hypertension.

Uniqueness

Diethyl 1-(3,4-dimethylphenyl)-4-(3-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives.

Properties

Molecular Formula

C27H31NO5

Molecular Weight

449.5 g/mol

IUPAC Name

diethyl 1-(3,4-dimethylphenyl)-4-(3-ethoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H31NO5/c1-6-31-22-11-9-10-20(15-22)25-23(26(29)32-7-2)16-28(17-24(25)27(30)33-8-3)21-13-12-18(4)19(5)14-21/h9-17,25H,6-8H2,1-5H3

InChI Key

BMKFKKWCDDSPIR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C(=CN(C=C2C(=O)OCC)C3=CC(=C(C=C3)C)C)C(=O)OCC

Origin of Product

United States

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